molecular formula C12H12N4O2 B604555 N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1266547-90-3

N'-(2-Hydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B604555
CAS No.: 1266547-90-3
M. Wt: 244.25g/mol
InChI Key: CESBSEAURWKLQQ-NTUHNPAUSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of a primary amine with a carbonyl group . In one study, Schiff base ligands were synthesized by stirring metal acetates with Schiff base ligands obtained from the condensation reaction of 2-amino-6-chloro-4-nitrophenol with various salicylaldehyde derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap have been calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .


Chemical Reactions Analysis

Schiff bases are known for their ability to form stable complexes with a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized based on their numerous unique physical, chemical, and spectral properties . For instance, the thermal decomposition of complexes indicated that metal complexes are stable up to 150 °C and give metal oxide as an end product .

Advantages and Limitations for Lab Experiments

HMP has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. HMP is also relatively inexpensive compared to other compounds with similar therapeutic potential. However, HMP has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, HMP has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on HMP. One area of research is the development of novel formulations that improve the solubility and bioavailability of HMP. Another area of research is the investigation of HMP's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of HMP and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of HMP in humans.

Synthesis Methods

The synthesis of HMP involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable solvent and a catalyst. The reaction mixture is then heated under reflux conditions for a few hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

HMP has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. HMP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, HMP has been studied for its potential use in the treatment of diabetes and other metabolic disorders.

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-6-10(15-14-8)12(18)16-13-7-9-4-2-3-5-11(9)17/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESBSEAURWKLQQ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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